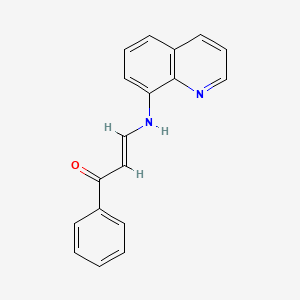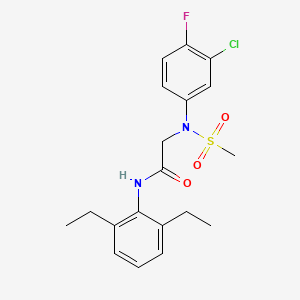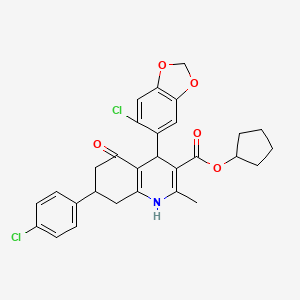![molecular formula C12H17ClOS B5110459 1-chloro-2-[3-(isopropylthio)propoxy]benzene](/img/structure/B5110459.png)
1-chloro-2-[3-(isopropylthio)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[3-(isopropylthio)propoxy]benzene, also known as CIPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. CIPPB belongs to the class of compounds called arylaminoalcohols, which have been found to exhibit various biological activities. In
Mechanism of Action
1-chloro-2-[3-(isopropylthio)propoxy]benzene exerts its biological activity by binding to specific targets in the body, such as enzymes and receptors. The exact mechanism of action of 1-chloro-2-[3-(isopropylthio)propoxy]benzene is not fully understood, but it is believed to involve the modulation of intracellular signaling pathways. 1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to inhibit the activity of PDE5 by binding to its catalytic site, preventing the hydrolysis of cyclic guanosine monophosphate (cGMP). This results in the accumulation of cGMP, which in turn leads to the relaxation of smooth muscles in blood vessels.
Biochemical and Physiological Effects
1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to exhibit various biochemical and physiological effects in vitro and in vivo. In addition to its inhibitory activity on PDE5, 1-chloro-2-[3-(isopropylthio)propoxy]benzene has also been found to inhibit the activity of other enzymes, such as PDE6 and PDE11. 1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to exhibit vasodilatory effects in animal models, leading to increased blood flow and reduced blood pressure. 1-chloro-2-[3-(isopropylthio)propoxy]benzene has also been found to exhibit anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic applications.
Advantages and Limitations for Lab Experiments
1-chloro-2-[3-(isopropylthio)propoxy]benzene has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in drug development. However, 1-chloro-2-[3-(isopropylthio)propoxy]benzene also has some limitations, including its low solubility in aqueous solutions and its potential toxicity. Careful handling and disposal procedures should be followed when working with 1-chloro-2-[3-(isopropylthio)propoxy]benzene.
Future Directions
There are several future directions for research on 1-chloro-2-[3-(isopropylthio)propoxy]benzene. One potential direction is the further exploration of its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Another direction is the development of more potent and selective analogs of 1-chloro-2-[3-(isopropylthio)propoxy]benzene, which may exhibit improved pharmacological properties. Finally, the elucidation of the exact mechanism of action of 1-chloro-2-[3-(isopropylthio)propoxy]benzene may provide insights into the development of new drugs targeting the same pathways.
Synthesis Methods
1-chloro-2-[3-(isopropylthio)propoxy]benzene can be synthesized through a multistep reaction starting from commercially available 2-chloro-5-nitrophenol. The synthesis involves the reduction of the nitro group, followed by the substitution of the chlorine atom with the isopropylthio group, and finally, the etherification of the resulting compound with 3-chloro-2-propanol. The final product is obtained after purification through column chromatography.
Scientific Research Applications
1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to exhibit potential applications in drug development due to its ability to modulate the activity of certain enzymes and receptors. One of the most promising applications of 1-chloro-2-[3-(isopropylthio)propoxy]benzene is its potential use as a therapeutic agent for the treatment of cardiovascular diseases. 1-chloro-2-[3-(isopropylthio)propoxy]benzene has been found to inhibit the activity of the enzyme phosphodiesterase 5 (PDE5), which is involved in the regulation of vascular tone. Inhibition of PDE5 results in the relaxation of smooth muscles in blood vessels, leading to increased blood flow and reduced blood pressure.
properties
IUPAC Name |
1-chloro-2-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClOS/c1-10(2)15-9-5-8-14-12-7-4-3-6-11(12)13/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCULVRHDQGXHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-(3-propan-2-ylsulfanylpropoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5110376.png)
![N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5110382.png)
![3,5-di-tert-butyl-1'H,3'H,4H-spiro[cyclohexa-2,5-diene-1,2'-perimidin]-4-one](/img/structure/B5110389.png)

![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5110396.png)
![N-benzyl-3-[(3,4-dichlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B5110406.png)

![N-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]glycine](/img/structure/B5110417.png)


![2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5110448.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-pyrazinecarboxamide](/img/structure/B5110452.png)
![4-methyl-N-[2-(methylthio)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B5110464.png)
![2-(2-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B5110474.png)